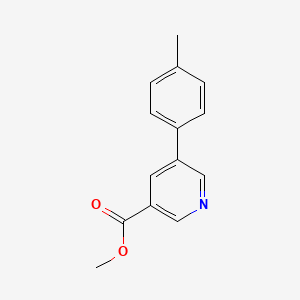

Methyl 5-(p-tolyl)nicotinate

Description

Significance of Pyridine (B92270) Carboxylates in Chemical Sciences

Pyridine carboxylic acids and their derivatives are fundamental heterocyclic compounds in chemical sciences. wikipedia.org The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, imparts unique electronic properties and reactivity to the molecule. nih.gov Pyridine and its derivatives are crucial in various chemical applications, serving as ligands for metal ions in catalysis and as key components in functional materials. chim.it They are extensively used in drug design and synthesis due to their ability to be easily converted into different functional derivatives and their significant impact on pharmacological activity. nih.gov

The position of the carboxyl group on the pyridine ring gives rise to three isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org These isomers and their ester derivatives, known as pyridine carboxylates, exhibit distinct chemical and biological properties. For instance, pyridine-2-carboxylic acid is a metabolite of L-tryptophan with neuroprotective and immunological effects. rsc.org The pyridine scaffold is a privileged structure in medicinal chemistry, with many approved drugs containing this moiety. nih.gov

Contextualization of Aryl-Substituted Nicotinates

Aryl-substituted nicotinates, where an aryl group is attached to the pyridine ring of a nicotinate (B505614) molecule, are a particularly important subclass. These compounds have garnered considerable attention in synthetic and medicinal chemistry because they are found in a wide array of pharmaceutically active compounds. rsc.org For example, the 2,3-diarylpyridine motif is present in the COX-2 selective inhibitor Etoricoxib, and 2,4,6-triarylated pyridine compounds have shown topoisomerase inhibition. rsc.org

The synthesis of aryl-substituted nicotinates often involves modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst, is a powerful and widely used method for preparing these derivatives. researchgate.netwikipedia.org This reaction is valued for its mild conditions and tolerance of various functional groups, making it suitable for complex molecule synthesis. researchgate.net Researchers are continuously developing new synthetic strategies to create diverse libraries of these compounds for screening and drug discovery. researchgate.netspringernature.com

Overview of Methyl 5-(p-tolyl)nicotinate as a Research Target

This compound is a specific aryl-substituted nicotinate that has emerged as a compound of interest in chemical research. Its structure features a methyl ester of nicotinic acid with a p-tolyl group (a toluene (B28343) substituent) at the 5-position of the pyridine ring.

The synthesis of this compound and its analogs often utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, between a halogenated nicotinate and a tolylboronic acid. researchgate.netwikipedia.org The presence of the p-tolyl group can influence the compound's physical and biological properties, such as its lipophilicity, which may affect its interaction with biological targets.

Research on compounds like this compound is driven by the quest for new molecules with potential applications in various fields, including medicinal chemistry and materials science. chim.it The study of its synthesis, properties, and potential applications contributes to the broader understanding of structure-activity relationships within the class of aryl-substituted nicotinates.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | methyl 5-(4-methylphenyl)pyridine-3-carboxylate fluorochem.co.uk |

| CAS Number | 893735-14-3 fluorochem.co.uk |

| Molecular Formula | C₁₄H₁₃NO₂ fluorochem.co.uk |

| Molecular Weight | 227.263 g/mol fluorochem.co.uk |

| Appearance | White powder lookchem.com |

| Purity | 98% fluorochem.co.uk |

| Canonical SMILES | COC(=O)c1cncc(-c2ccc(C)cc2)c1 fluorochem.co.uk |

| InChI | InChI=1S/C14H13NO2/c1-10-3-5-11(6-4-10)12-7-13(9-15-8-12)14(16)17-2/h3-9H,1-2H3 fluorochem.co.uk |

| InChI Key | FTAHAUDTXYMHDP-UHFFFAOYSA-N fluorochem.co.uk |

| MDL Number | MFCD06802206 fluorochem.co.uk |

| LogP | 2.91969710433 fluorochem.co.uk |

| Hydrogen Bond Acceptors | 3 fluorochem.co.uk |

| Fsp3 | 0.142857142857 fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(4-methylphenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-3-5-11(6-4-10)12-7-13(9-15-8-12)14(16)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAHAUDTXYMHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602432 | |

| Record name | Methyl 5-(4-methylphenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893735-14-3 | |

| Record name | Methyl 5-(4-methylphenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Methyl 5-(p-tolyl)nicotinate, distinct signals corresponding to the different proton environments are observed.

The aromatic protons of the pyridine (B92270) ring and the p-tolyl group typically appear in the downfield region of the spectrum, usually between 7.0 and 9.0 ppm. The protons on the pyridine ring are expected to show characteristic splitting patterns due to spin-spin coupling with adjacent protons. Specifically, the protons at positions 2, 4, and 6 of the nicotinic acid moiety will have unique chemical shifts. The protons of the p-tolyl group will exhibit a typical AA'BB' system, appearing as two doublets.

The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet in the upfield region, typically around 3.9-4.0 ppm. Similarly, the methyl protons of the tolyl group (-CH₃) will also present as a singlet, but at a slightly more upfield position, generally around 2.4 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.0 | d | 1H | H-2 (Pyridine) |

| ~8.7 | t | 1H | H-4 (Pyridine) |

| ~8.3 | m | 1H | H-6 (Pyridine) |

| ~7.5 | d | 2H | Ar-H (Tolyl) |

| ~7.3 | d | 2H | Ar-H (Tolyl) |

| 3.95 | s | 3H | -OCH₃ |

| 2.42 | s | 3H | -CH₃ (Tolyl) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field, typically in the range of 165-170 ppm. The aromatic carbons of both the pyridine and p-tolyl rings will resonate in the region of 120-155 ppm. The carbon atoms of the pyridine ring directly bonded to nitrogen or the tolyl group will have characteristic chemical shifts.

The methyl carbon of the ester group (-OCH₃) will appear in the upfield region, generally around 52-53 ppm. The methyl carbon of the tolyl group will be found at an even more upfield position, typically around 21 ppm. A study on the ¹³C NMR relaxation of tetra(p-tolyl)tin provides comparative data on the chemical shifts and rotational barriers of tolyl groups, which can be relevant for understanding the dynamics of the tolyl moiety in this compound. nih.gov

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~166 | C=O (Ester) |

| ~153 | C-2 (Pyridine) |

| ~150 | C-6 (Pyridine) |

| ~140 | C-Ar (Tolyl, Quaternary) |

| ~137 | C-4 (Pyridine) |

| ~135 | C-5 (Pyridine) |

| ~130 | C-Ar (Tolyl) |

| ~127 | C-Ar (Tolyl) |

| ~125 | C-Ar (Tolyl, Quaternary) |

| 52.5 | -OCH₃ |

| 21.2 | -CH₃ (Tolyl) |

Note: These are approximate values and can be influenced by the experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

For this compound, the FT-IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group in the region of 1720-1730 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1250-1300 cm⁻¹ range.

The aromatic C=C and C=N stretching vibrations of the pyridine and p-tolyl rings will be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the methyl groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The out-of-plane C-H bending vibrations of the substituted aromatic rings can provide information about the substitution pattern.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~2960-2850 | Aliphatic C-H Stretch |

| ~1730-1720 | C=O Stretch (Ester) |

| ~1600-1400 | Aromatic C=C and C=N Stretch |

| ~1300-1250 | C-O Stretch (Ester) |

| ~850-800 | C-H Out-of-plane Bend (p-disubstituted) |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. pageplace.de

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to be prominent. The C=C stretching bands of the p-tolyl ring and the pyridine ring will be strong. The symmetric breathing mode of the pyridine ring is also a characteristic Raman band. The C-H stretching vibrations will also be visible. The ability of Raman spectroscopy to analyze samples in various forms, including solids and solutions, makes it a versatile tool for characterization. spectroscopyonline.com

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. irdg.orgaps.org This enhancement allows for the detection of very low concentrations of an analyte. mdpi.com

SERS studies of this compound would involve adsorbing the molecule onto a SERS-active substrate. The resulting spectrum would show enhanced intensities for certain vibrational modes, depending on the orientation of the molecule on the metal surface and the nature of the interaction. irdg.org The enhancement is primarily due to a combination of electromagnetic and chemical mechanisms. irdg.org The electromagnetic enhancement arises from the localized surface plasmon resonance of the metal nanoparticles, while the chemical enhancement involves charge-transfer interactions between the molecule and the metal surface. irdg.org

By analyzing the SERS spectrum, it is possible to gain insights into the adsorption geometry of this compound on the metal surface. For instance, if the molecule adsorbs via the pyridine nitrogen, the vibrational modes of the pyridine ring would be significantly enhanced. This technique could be particularly useful for studying the interaction of this compound with metallic surfaces, which is relevant in fields such as catalysis and materials science. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental formula. mdpi.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the differentiation between compounds with the same nominal mass but different elemental compositions. mdpi.com For this compound, HRMS would be used to determine its exact molecular formula (C₁₄H₁₃NO₂). The analysis is often performed on instruments like a Quadrupole Time-of-Flight (QToF) mass spectrometer, and the data is typically reported for the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺. rsc.org

The expected HRMS data for the protonated molecule would confirm the calculated mass, providing strong evidence for the successful synthesis of the target compound.

Table 1: Representative HRMS Data for this compound

| Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| C₁₄H₁₃NO₂ | [M+H]⁺ | 228.1019 | Value to be determined experimentally |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. phcogj.comepa.gov In the context of this compound analysis, GC-MS serves to assess the purity of the synthesized compound and to identify any potential byproducts or impurities.

The typical GC-MS procedure involves injecting the sample into the GC, where it is vaporized and separated as it passes through a capillary column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized, and the resulting mass spectra are recorded. phcogj.com These spectra provide a molecular fingerprint that can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) database, for definitive identification. phcogj.com

Table 2: Typical GC-MS Instrumental Parameters

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Column Type | Capillary (e.g., HP-5MS) |

| Temperature Program | Initial temp 70°C, ramp to 290°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI, 70 eV) |

| Ion Source Temp. | 230°C |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mkuniversity.ac.inoxcryo.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are essential for a complete structural understanding. oxcryo.com

Determination of Molecular and Crystal Structures

To perform SC-XRD analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. scielo.br The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. mkuniversity.ac.in

The analysis reveals the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice. scielo.brrsc.org The precise coordinates of each atom in the molecule are determined, allowing for the calculation of all geometric parameters. This data confirms the connectivity of the atoms and reveals the spatial arrangement, including the dihedral angle between the pyridine and p-tolyl ring planes.

Table 3: Representative Crystallographic Data for an Organic Molecule

| Parameter | Example Value |

|---|---|

| Empirical formula | C₁₄H₁₃NO₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value to be determined experimentally |

| b (Å) | Value to be determined experimentally |

| c (Å) | Value to be determined experimentally |

| α (°) | 90 |

| β (°) | Value to be determined experimentally |

| γ (°) | 90 |

| Volume (ų) | Value to be determined experimentally |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to explore and quantify the various intermolecular interactions within a crystal. researchgate.netrsc.org Based on the crystallographic data obtained from SC-XRD, this analysis maps the close contacts between molecules, providing insights into the forces that govern the crystal packing. uzh.ch

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | ~55-70% |

| C···H / H···C | ~15-20% |

| O···H / H···O | ~10-15% |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. mdpi.com It is widely used to predict molecular properties and has been applied to study compounds structurally related to Methyl 5-(p-tolyl)nicotinate. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov

The first step in a DFT study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. nih.gov For a related compound, ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (ETP5C), geometry optimization was performed using the B3LYP functional with a 6–311++G(d,p) basis set. nih.gov This level of theory is commonly used to obtain accurate structural parameters like bond lengths and bond angles. researchgate.netnih.gov Energetic parameters such as total energy, zero-point vibrational energy, and entropy can also be calculated for the optimized geometry. researchgate.net For instance, a study on methyl nicotinate (B505614), a structural component of the title compound, calculated its total energy as part of an investigation into its interaction with metal clusters. researchgate.net

Table 1: Calculated Energetic Parameters for Methyl Nicotinate

| Parameter | Value |

|---|---|

| HOMO | -7.0815 eV |

| LUMO | -2.0795 eV |

| Energy Gap | 5.0019 eV |

| Ionization Potential | 7.0815 eV |

| Chemical Potential (μ) | -4.5805 eV |

| Hardness (η) | 2.5010 eV |

| Softness (S) | 0.1999 (eV)⁻¹ |

Source: Adapted from ResearchGate. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govmalayajournal.org

For methyl nicotinate, the HOMO and LUMO energies have been calculated to be -7.0815 eV and -2.0795 eV, respectively, resulting in an energy gap of 5.0019 eV. researchgate.net In a study of a related tolyl-containing compound, ETP5C, the HOMO-LUMO gap was found to be 4.6255 eV, indicating a reactive nature. nih.gov The distribution of these orbitals is also informative. For instance, in one imidazole (B134444) derivative, the HOMO was localized over the imidazole and phenyl rings, while the LUMO was on the imidazole and a chloro-substituted phenyl ring, indicating the regions of charge transfer. malayajournal.org Introducing different substituent groups can tune the HOMO and LUMO energy levels and thus the HOMO-LUMO gap. rsc.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Methyl Nicotinate

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.0815 |

| ELUMO | -2.0795 |

| Energy Gap (ΔE) | 5.0019 |

Source: Adapted from ResearchGate. researchgate.net

Molecular Electrostatic Potential (ESP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govymerdigital.com The different colors on an ESP map represent the electrostatic potential, with red typically indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue or green indicating positive potential (electron-poor regions, susceptible to nucleophilic attack). malayajournal.orgymerdigital.com

Fukui function analysis provides a more quantitative measure of the reactivity at different atomic sites. researchgate.netymerdigital.com It helps to identify which atoms in a molecule are more likely to accept or donate electrons. ymerdigital.com The Fukui function (f(r)) can be condensed to individual atoms to predict their reactivity. researchgate.net A site is considered favorable for nucleophilic attack if the dual descriptor Δf(r) is greater than zero, and for electrophilic attack if it is less than zero. tandfonline.com For methyl nicotinate, Fukui analysis has been used to determine the electrophilic and nucleophilic sites, identifying atoms like O1, C4, C5, and C7 as potential electron recipients. researchgate.net Both ESP and Fukui function analyses are powerful tools for understanding and predicting the chemical behavior of molecules. nih.gov

Topological analysis of the electron density provides deep insights into the nature of chemical bonding and non-covalent interactions within a molecule. researchgate.netnih.govchemrxiv.org

The Atoms in Molecules (AIM) theory analyzes the topology of the electron density to define atoms and the bonds between them. researchgate.netnih.gov It can identify bond critical points (BCPs) which are indicative of bonding interactions.

The Electron Localization Function (ELF) is used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.netnih.govjussieu.fr ELF analysis helps in understanding the nature of bonding, distinguishing between covalent bonds and other types of interactions. jussieu.fr

The Interaction Region Indicator (IRI) is a more recent technique used to visualize and characterize non-covalent interactions, such as van der Waals forces and hydrogen bonds. researchgate.netnih.gov It is particularly useful for identifying weaker interaction zones in a molecule. researchgate.net These methods, often used in conjunction, provide a comprehensive picture of the electronic structure and bonding in a molecule. researchgate.netnih.govresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.de This method is used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. researchgate.netaimspress.com

NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. aimspress.com The energetic importance of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy E(2). researchgate.netaimspress.com A larger E(2) value indicates a more significant interaction and greater charge transfer. aimspress.com For example, in dication magnesium complexes, NBO analysis was used to quantify the charge transfer from water ligands to the central magnesium ion. aimspress.com The analysis can reveal the specific orbitals involved in these charge transfer events, such as the interaction between lone pair orbitals and antibonding orbitals. uni-muenchen.de This provides a detailed understanding of the electronic delocalization that contributes to the molecule's stability and reactivity. aimspress.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. mdpi.comresearchgate.net This method calculates the excitation energies, oscillator strengths, and corresponding electronic transitions between molecular orbitals. mdpi.com

TD-DFT calculations can accurately predict the absorption maxima (λmax) of a molecule. researchgate.net For example, a study on methyl nicotinate used the TD-DFT approach with the B3LYP-LANL2DZ technique to generate its theoretical UV-Vis spectrum, predicting an absorption wavelength of 321 nm. researchgate.net The analysis of the electronic transitions reveals which orbitals are primarily involved in the absorption of light. mdpi.com Typically, for organic molecules, these transitions are of the π → π* or n → π* type. nih.gov The results of TD-DFT calculations, including the calculated absorption wavelengths and the assignment of the electronic transitions, provide valuable information for understanding the photophysical properties of a compound. mdpi.comresearchgate.net

Table 3: Theoretical Electronic Transition Data for Methyl Nicotinate

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.86 | 321 | 0.012 | HOMO -> LUMO |

Source: Adapted from ResearchGate. researchgate.net

Molecular Dynamics Simulations and Ligand-Receptor Interaction Studies

Molecular dynamics (MD) simulations and ligand-receptor interaction studies are powerful computational techniques used to understand the behavior of a molecule at the atomic level and to predict its binding affinity and mode of interaction with biological targets. While specific molecular dynamics or comprehensive ligand-receptor binding studies for this compound are not extensively documented in publicly available literature, the principles of these methods provide a framework for how such investigations would be conducted.

Molecular Dynamics (MD) Simulations

MD simulation is a computational method that calculates the trajectory of atoms and molecules over time, providing insights into their dynamic behavior. nih.gov It is used to assess the stability of ligand-protein complexes and probe conformational changes that occur upon binding. nih.gov For a compound like this compound, an MD simulation would typically follow a molecular docking study, where the compound is first placed into the binding site of a target protein. The resulting complex is then subjected to simulation in a solvated environment that mimics physiological conditions.

The simulation would reveal:

Stability of the Binding Pose: By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the initial binding pose is stable over time.

Key Intermolecular Interactions: MD trajectories allow for detailed analysis of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and receptor. The p-tolyl group, for instance, could participate in hydrophobic and π-stacking interactions within a binding pocket. nih.gov

Conformational Changes: The simulation can show how the protein and ligand adapt to each other's presence, revealing induced-fit mechanisms. nih.gov

Binding Free Energy Calculation: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy of the ligand-receptor complex.

Ligand-Receptor Interaction Studies

These studies are fundamental in drug discovery and aim to characterize how a ligand binds to its receptor. plos.org The interaction is governed by the three-dimensional structures of both the ligand and the receptor's binding site, and the complementary physicochemical properties between them.

For this compound, key structural features would be analyzed for their potential interactions:

The pyridine (B92270) ring contains a nitrogen atom that can act as a hydrogen bond acceptor.

The methyl ester group includes a carbonyl oxygen, which is also a potential hydrogen bond acceptor.

The p-tolyl group is hydrophobic and can engage in van der Waals and π-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor's binding pocket. The methyl substituent can further enhance binding by occupying small hydrophobic pockets. nih.govnih.gov

Computational docking programs are typically used for an initial prediction of binding modes. These algorithms score different poses based on force fields that estimate the interaction energy. The most promising poses are then often used as the starting point for more rigorous and computationally expensive MD simulations to refine the binding hypothesis and improve the accuracy of the interaction analysis. nih.gov

Solvent Effects Modeling (e.g., SMD Model)

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational solvent effects modeling aims to account for these interactions. Implicit solvation models are a computationally efficient method for this, treating the solvent as a continuous medium with specific properties rather than modeling individual solvent molecules. faccts.de

One of the most advanced and widely used implicit solvation models is the SMD (Solvation Model based on Density) model. faccts.deq-chem.com While specific SMD calculations for this compound are not reported in the reviewed literature, the model is "universal" and applicable to any solute in any solvent for which a few key descriptors are known. q-chem.com

The SMD model calculates the free energy of solvation by combining several terms:

Bulk Electrostatics: The electrostatic interaction between the solute and the solvent is calculated using a quantum mechanical approach, typically with the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM). In this framework, the solute's electron density polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. A key advantage of SMD is that it can be used with any basis set. q-chem.com

Cavity-Dispersion-Solvent Structure (CDS) Effects: This component accounts for the non-electrostatic contributions to the solvation free energy. It includes the energy required to create a cavity in the solvent to accommodate the solute, the dispersion forces between the solute and solvent, and changes in the solvent's structure. These terms are parameterized as atomic surface tensions, which are specific to each element. q-chem.com

The SMD model is parameterized against a large experimental dataset of 2821 solvation free energies, making it a robust and accurate method. researchgate.net For a molecule like this compound, an SMD calculation could predict its solvation free energy in various solvents (e.g., water, octanol), which is crucial for estimating properties like its solubility and lipophilicity (log P). Such calculations are often performed during geometry optimization to provide a more realistic representation of the molecule's structure in solution. researchgate.net

Mechanistic Investigations of Chemical Transformations

Hydrolysis Pathways of Nicotinate (B505614) Esters

The hydrolysis of an ester bond, which breaks it into a carboxylic acid and an alcohol, is a fundamental chemical transformation. For nicotinate esters, this reaction yields nicotinic acid derivatives and the corresponding alcohol. This process can occur through several mechanisms, primarily catalyzed by acids or bases, or mediated by enzymes. epa.gov

The most prevalent mechanism for the base-catalyzed hydrolysis of carboxylic acid esters is the bimolecular acyl-oxygen fission (BAc2) pathway. epa.gov This process involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and alcohol. epa.gov While specific kinetic data for Methyl 5-(p-tolyl)nicotinate is not extensively documented in the provided literature, the general principles of ester hydrolysis are applicable. Studies on related compounds, such as methyl nicotinate, show that it undergoes hydrolysis to form nicotinic acid and methanol (B129727). drugbank.com In biological systems, this transformation can be facilitated by enzymes like nonspecific α-naphthylacetate-esterase. drugbank.com

The stability of nicotinate esters towards hydrolysis can vary significantly based on the structure of the ester group and the presence of other functional groups. For instance, a study on the interaction of various nicotinate esters with human serum albumin found that some esters were bound but not hydrolyzed, while others exhibited the opposite behavior. nih.gov The hydrolysis of myristyl nicotinate, a prodrug of nicotinic acid, was found to follow pseudo-first-order kinetics and was significantly faster in liver and skin homogenates compared to aqueous buffer solutions. researchgate.net Similarly, inositol (B14025) nicotinate undergoes slow hydrolysis by plasma esterases to release nicotinic acid. drugbank.com

Comparative Hydrolysis Behavior of Nicotinate Esters

| Nicotinate Ester | Hydrolysis Catalyst/Medium | Key Finding | Reference |

|---|---|---|---|

| Methyl Nicotinate | α-naphthylacetate-esterase (skin) | Undergoes hydrolysis to nicotinic acid and methanol. | drugbank.com |

| Myristyl Nicotinate | Liver and skin homogenates | Hydrolysis is faster in biological homogenates than in aqueous buffers. | researchgate.net |

| Inositol Nicotinate | Plasma esterases | Sustained release of nicotinic acid through slow enzymatic hydrolysis. | drugbank.com |

| p-Methoxyphenyl Nicotinate | Human serum albumin | Acts as both a ligand and a substrate, undergoing hydrolysis. | nih.gov |

| Ethyl, Isopropyl, Benzyl Nicotinate | Human serum albumin | Bind to albumin but are not readily hydrolyzed. | nih.gov |

Radical Pathways and Functionalization Reactions

Radical reactions offer powerful methods for the C-H functionalization of pyridine (B92270) rings, enabling the introduction of new substituents at specific positions. rsc.orgresearchgate.net This strategy is highly valuable for modifying complex molecules. One of the most prominent methods is the Minisci reaction, which involves the addition of a radical nucleophile to a protonated or activated pyridine ring. rsc.org

For a substrate like this compound, radical functionalization could potentially occur at the C2, C4, or C6 positions of the pyridine ring. The regioselectivity of these reactions is a significant challenge, but recent advances have enabled highly selective transformations. rsc.orgnih.gov For example, by using specific activation reagents, it is possible to achieve highly regioselective C-4 alkylation and arylation of pyridines with both ionic and radical nucleophiles. rsc.orgresearchgate.net

Another relevant radical pathway is the aerobic oxidation of alkyl side chains on pyridine rings. The use of a radical catalyst system, such as N-hydroxyphthalimide (NHPI) in combination with cobalt (II) and manganese (II) salts, can selectively oxidize methylpyridines to their corresponding pyridinecarboxylic acids under an oxygen or air atmosphere. researchgate.net While this applies to oxidizing a methyl group on the ring, the principles of generating and controlling radical species are pertinent.

Furthermore, the reactivity of the p-tolyl group itself can be considered. Studies on the reaction dynamics of the 4-methylphenyl radical (p-tolyl radical) with unsaturated hydrocarbons show that it readily adds across double bonds, leading to cyclization and the formation of new polycyclic structures. rsc.org This suggests that under appropriate conditions, the tolyl group in this compound could potentially participate in radical-mediated transformations, although functionalization of the pyridine core is generally more common.

Interactions with Metal Centers and Chalcogen Clusters

The pyridine nitrogen atom and the carbonyl oxygen of the ester group in this compound provide potential coordination sites for interactions with metal centers. researchgate.netresearchgate.net These interactions are fundamental in catalysis, materials science, and understanding the behavior of the molecule on metal surfaces. nih.govacs.org

The interaction strength between a molecule and a surface or cluster can be quantified by its adsorption energy. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the interaction of methyl nicotinate with metal chalcogenide clusters, such as copper selenide (B1212193) (CuSe) and zinc selenide (ZnSe). researchgate.net

In one such study, the adsorption energy for the interaction of methyl nicotinate with a CuSe cluster was calculated to be -1.6626 kcal/mol. researchgate.net This value suggests a chemisorption process, where a chemical bond is formed between the molecule and the cluster. researchgate.net In contrast, the adsorption energy for the interaction with a ZnSe cluster was found to be -1.3348 kcal/mol, indicating a weaker physisorption process, which is governed by van der Waals forces. researchgate.net These findings highlight how the nature of the metal chalcogenide influences the adsorption mechanism. researchgate.net While direct experimental or theoretical data for this compound is limited, these results for methyl nicotinate provide a strong model for its expected behavior.

Calculated Adsorption Energies for Methyl Nicotinate on Metal Selenide Clusters

| System | Adsorption Energy (kcal/mol) | Adsorption Type | Reference |

|---|---|---|---|

| Methyl Nicotinate + Copper Selenide (MNCS) | -1.6626 | Chemisorption | researchgate.net |

| Methyl Nicotinate + Zinc Selenide (MNZS) | -1.3348 | Physisorption | researchgate.net |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique used to study the vibrational modes of molecules adsorbed onto nanostructured metal surfaces, typically silver, gold, or copper. nih.govacs.org The technique provides detailed information about the molecule-surface interaction, including the orientation of the adsorbate. leibniz-ipht.de

For pyridine and its derivatives, SERS studies have shown that the molecule can adsorb onto a metal surface in different ways. nih.gov For example, it can bind "end-on" through the lone pair of electrons on the nitrogen atom or "edge-on" through the π-system of the aromatic ring. nih.govacs.org The specific orientation influences the SERS spectrum, as the enhancement of vibrational modes depends on their orientation relative to the metal surface. leibniz-ipht.de

In the case of methyl nicotinate interacting with copper selenide and zinc selenide clusters, theoretical SERS spectra have been calculated to predict the vibrational changes upon adsorption. researchgate.net These theoretical studies are crucial for interpreting experimental SERS data and confirming the nature of the surface-molecule bond. For pyridine on different metal surfaces like silver, gold, and copper, the SERS spectra show similarities but also distinct differences, which can be explained by the selective formation of different adsorbed species (e.g., α-pyridyl) and the equilibria between various adsorption geometries. nih.govacs.org This body of work suggests that SERS would be a powerful tool to experimentally probe the adsorption of this compound on SERS-active substrates, revealing its orientation and interaction with the metal surface.

Applications in Materials Science and Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

As a readily functionalizable molecule, Methyl 5-(p-tolyl)nicotinate serves as a foundational element in the synthesis of a wide array of more complex chemical entities. Its pyridine (B92270) core and reactive substituent groups provide multiple sites for chemical modification, making it a versatile precursor in synthetic chemistry.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry and materials science due to their diverse biological and physical properties. openmedicinalchemistryjournal.comnih.gov this compound is utilized as a starting material for the creation of libraries of these compounds. The pyridine ring system is a common scaffold in many biologically active molecules and functional materials. openmedicinalchemistryjournal.comresearchgate.net By employing this compound, chemists can systematically generate a range of novel heterocyclic structures with potential applications in various fields. For instance, derivatives of nicotinic acid, the parent acid of this compound, are used in the synthesis of compounds with potential antimicrobial and anticancer activities. researchgate.netnih.gov

The synthesis of substituted pyridines is a central theme in organic chemistry, and this compound plays a crucial role as an intermediate in this process. organic-chemistry.org The presence of the methyl ester and the p-tolyl group allows for a variety of chemical transformations, enabling the introduction of additional functional groups onto the pyridine ring. mdpi.com For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. mdpi.com The p-tolyl group can also influence the reactivity of the pyridine ring, directing further substitutions to specific positions. This controlled functionalization is key to creating tailored pyridine derivatives with specific properties for applications ranging from pharmaceuticals to agrochemicals. beilstein-journals.org

Exploration in Novel Material Design

Beyond its role in traditional organic synthesis, this compound is being investigated for its potential in the design of innovative materials with advanced optical properties.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. chemistryjournal.netsigmaaldrich.com This counterintuitive effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. sigmaaldrich.comnih.gov Molecules with AIE characteristics are of great interest for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). nih.govrsc.org While direct studies on the AIE properties of this compound are still emerging, its structural motifs are found in known AIE-active compounds. The presence of rotatable phenyl and tolyl groups suggests that restriction of their rotation in an aggregated state could lead to enhanced emission. The exploration of AIE in derivatives of this compound could pave the way for new fluorescent materials.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. mdpi.com Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO properties. The structure of this compound, featuring a π-conjugated pyridine ring with an electron-withdrawing methyl ester group and an electron-donating tolyl group, suggests its potential as an NLO material. Theoretical and experimental studies on similar organic molecules have demonstrated that such structural features can lead to a large third-order nonlinear optical susceptibility. researchgate.netresearchgate.net Further investigation into the NLO properties of this compound and its derivatives could lead to the development of new materials for advanced optical technologies.

Future Research Directions in Nicotinate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of nicotinate (B505614) derivatives is undergoing a transformation driven by the principles of green chemistry. nih.govrsc.orgnih.gov Future research will increasingly focus on developing environmentally benign and efficient synthetic routes.

A significant trend is the move towards biocatalysis, utilizing enzymes to perform chemical transformations. nih.govrsc.org This approach offers high selectivity and operates under mild conditions, reducing energy consumption and waste. For instance, lipases have been successfully employed in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate, achieving high yields in significantly shorter reaction times compared to traditional batch processes. nih.govrsc.org The use of continuous-flow microreactors coupled with enzymatic catalysis presents a promising strategy for the rapid and sustainable production of these compounds. nih.govrsc.org

Furthermore, research is directed at replacing hazardous reagents and solvents. nih.govmdpi.com The development of solid acid catalysts and the use of greener solvents or even solvent-free conditions, such as mechanochemical grinding, are being explored to minimize environmental impact. mdpi.com The goal is to create synthetic pathways with improved atom economy, reduced process mass intensity (PMI), and catalysts that are recyclable and based on earth-abundant metals. nih.govresearchgate.net

| Synthetic Approach | Key Features & Advantages | Representative Research |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Use of Novozym® 435 for nicotinamide synthesis. nih.govrsc.org |

| Continuous-Flow Microreactors | Shorter reaction times, improved yield, efficient process control. | Coupled with enzymatic catalysis for rapid production. nih.govrsc.org |

| Green Solvents/Solvent-Free | Reduced environmental impact, lower toxicity. | Microwave-assisted synthesis, mechanochemical grinding. mdpi.com |

| Earth-Abundant Metal Catalysis | Cost-effective, lower toxicity, sustainable. | Nickel, copper, and iron catalysts in cross-coupling reactions. mdpi.com |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in the design and study of nicotinate derivatives. um.edu.myarxiv.org Future research will leverage advanced computational models to predict molecular properties, reaction mechanisms, and biological activity, thereby accelerating the discovery of new functional molecules.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. um.edu.mymdpi.com It can be used to assign NMR chemical shifts, understand intermolecular interactions, and elucidate reaction pathways. um.edu.mymdpi.com For example, DFT calculations have been used to study the interactions between ligands and metal centers in ruthenium(II) complexes containing nicotinate esters. mdpi.com

The rise of artificial intelligence and machine learning is also set to revolutionize the field. arxiv.orgschrodinger.com Foundation models trained on vast datasets of chemical information can predict a wide range of properties, from solubility and toxicity to reaction outcomes. arxiv.orgchemrxiv.org These predictive models will enable researchers to screen virtual libraries of nicotinate derivatives and prioritize the most promising candidates for synthesis and experimental testing, significantly reducing the time and cost of research and development. arxiv.orgschrodinger.com

Exploration of Undiscovered Chemical Transformations

While many reactions of the pyridine (B92270) ring are well-established, there is still significant potential for discovering novel chemical transformations of nicotinate esters. Future research will focus on developing new methods for the functionalization of the nicotinate scaffold, opening up access to previously unexplored chemical space. nih.govscispace.com

One area of interest is the development of new cross-coupling reactions to form C-C and C-N bonds. nih.gov While Suzuki-Miyaura coupling is a standard method, its application to electron-deficient pyridines like nicotinates can be challenging. nih.gov Researchers are exploring new catalytic systems and reaction conditions to overcome these limitations. nih.gov

Another promising avenue is the late-stage functionalization of complex molecules containing a nicotinate moiety. nih.gov This involves selectively modifying a specific position on the nicotinate ring without altering the rest of the molecule, which is particularly valuable in drug discovery for optimizing the properties of a lead compound. nih.gov The development of methods for C-H bond activation and functionalization is a key focus in this area. nih.gov

Interdisciplinary Research with Materials Science

The unique electronic and coordination properties of nicotinate derivatives make them attractive building blocks for advanced materials. missouri.eduinteresjournals.org Future research will see increased collaboration between chemists and materials scientists to explore the potential of these compounds in a variety of applications. missouri.eduinteresjournals.orgnih.gov

One area of significant interest is the development of metal-organic frameworks (MOFs). mit.edu Nicotinates can act as ligands that coordinate to metal ions, forming porous, crystalline structures with high surface areas. mit.edu These MOFs have potential applications in gas storage, catalysis, and drug delivery. mit.edu Computational modeling is being used to predict the stability and properties of novel MOF structures. mit.edu

Nicotinate derivatives are also being investigated for their use in organic electronic devices. vanderbilt.edu The pyridine ring is an electron-deficient system, which can be advantageous for creating n-type organic semiconductors. By modifying the substituents on the nicotinate ring, researchers can tune the electronic properties of the molecule to optimize its performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Expanding the Scope of Derivatization for Functional Molecule Design

The ability to precisely modify the structure of nicotinate esters is crucial for designing molecules with specific functions. nih.govnih.gov Future research will focus on expanding the toolbox of chemical reactions available for the derivatization of the nicotinate core, enabling the synthesis of a wide range of functional molecules.

This includes the introduction of various functional groups onto the pyridine ring and the modification of the ester group. nih.gov For example, the introduction of fluorine atoms can improve the metabolic stability and membrane permeability of a drug candidate. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization.

Researchers are also exploring the synthesis of hybrid molecules that combine a nicotinate moiety with other bioactive scaffolds. researchgate.net This approach, known as molecular hybridization, aims to create new molecules with improved or synergistic biological activities. researchgate.net The development of efficient and versatile methods for conjugating nicotinates to other molecules is a key area of research in this field. nih.gov

Q & A

Q. Key Considerations :

- Purity is ensured via column chromatography or recrystallization.

- Reaction yields depend on catalyst choice (e.g., Pd catalysts for coupling) and solvent polarity .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Characterization relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

- HPLC :

Validation : Compare spectral data with literature or databases like PubChem .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Refer to safety data sheets (SDS) for nicotinate derivatives:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., brominated compounds) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note : Derivatives with halogen groups (e.g., bromomethyl) require strict control due to reactivity .

Advanced: How do substituent variations at the 5-position influence biological activity and reactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

| Substituent | Biological Activity | Reactivity | Reference |

|---|---|---|---|

| Bromomethyl | Antimicrobial (MIC: 8 µg/mL) | High (nucleophilic substitution) | |

| Hydroxyl | Antioxidant (IC₅₀: 12 µM) | Moderate (hydrogen bonding) | |

| Chloromethyl | Anti-inflammatory (COX-2 inhibition) | High (electrophilic) |

Q. Methodology :

- Compare IC₅₀ values in enzyme assays (e.g., COX-2 inhibition).

- Use DFT calculations to model electrostatic potential maps for reactivity predictions .

Advanced: How can contradictions in reported biological activities of Methyl 5-substituted derivatives be resolved?

Methodological Answer:

Contradictions often arise from assay variability or impurity. Strategies include:

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Purity Verification : Reanalyze compounds via HPLC-MS before testing .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. bioavailability) .

Case Study : Discrepancies in antimicrobial activity of bromomethyl derivatives were resolved by controlling stereochemistry and solvent polarity .

Advanced: How can reaction conditions be optimized for this compound synthesis?

Methodological Answer:

Optimization involves:

- Design of Experiments (DOE) : Vary temperature, catalyst loading, and solvent to maximize yield .

- In Situ Monitoring : Use FTIR to track esterification progress (disappearance of -COOH peak at 1700 cm⁻¹) .

- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce toxicity .

Example : Coupling reactions with Pd(OAc)₂ showed 85% yield at 80°C in DMF, vs. 60% in THF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.